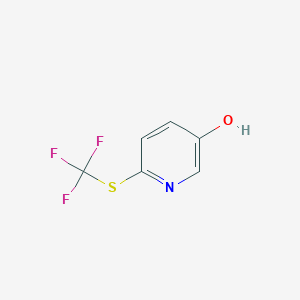
6-(Trifluoromethylthio)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethylthio)pyridin-3-ol is a chemical compound with the molecular formula C6H4F3NO It is characterized by the presence of a trifluoromethylthio group attached to the pyridine ring at the 6th position and a hydroxyl group at the 3rd position
Vorbereitungsmethoden
The synthesis of 6-(Trifluoromethylthio)pyridin-3-ol typically involves several steps, including the introduction of the trifluoromethylthio group and the hydroxyl group onto the pyridine ring. One common synthetic route involves the use of trifluoromethylthiolation reagents and pyridine derivatives under specific reaction conditions. Industrial production methods may involve catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
6-(Trifluoromethylthio)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethylthio)pyridin-3-ol can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but lacks the thio group, leading to different chemical properties and reactivity.
3-Hydroxy-6-(trifluoromethyl)pyridine: Similar functional groups but different positions on the pyridine ring, affecting its chemical behavior.
6-(Trifluoromethylthio)pyridine: Lacks the hydroxyl group, resulting in different reactivity and applications
Eigenschaften
Molekularformel |
C6H4F3NOS |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
6-(trifluoromethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
InChI-Schlüssel |
DLZQBNJNAXUCCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


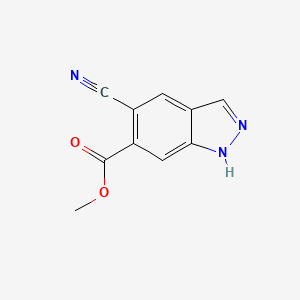
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)

![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
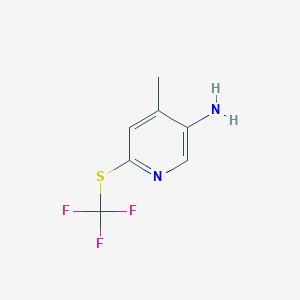
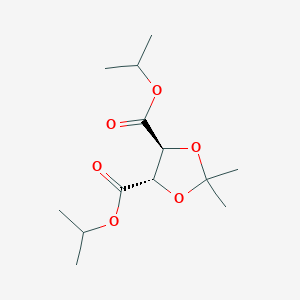
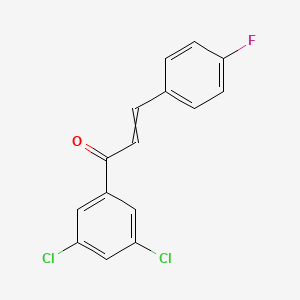
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
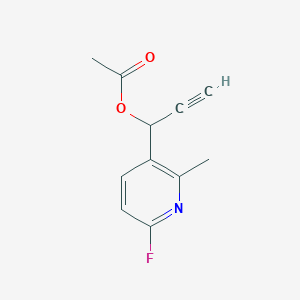


![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
